![molecular formula C16H23NO5 B8243574 Boc-D-Tyr-Oet](/img/structure/B8243574.png)
Boc-D-Tyr-Oet
Overview
Description
Boc-D-Tyr-Oet, also known as ethyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of tyrosine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino end and an ethyl ester at the carboxyl end. This protection is crucial for preventing unwanted reactions during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Tyr-Oet typically involves the protection of the amino group of D-tyrosine with a Boc group and the esterification of the carboxyl group with ethanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide for the Boc protection, and an acid catalyst for the esterification process .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using solid-phase peptide synthesis techniques. This method allows for the efficient production of large quantities of the compound with high purity. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Tyr-Oet undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the ethyl ester can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group, while sodium hydroxide or hydrochloric acid can hydrolyze the ester.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Free amino acids and carboxylic acids
Scientific Research Applications
Peptide Synthesis
Boc-D-Tyr-Oet serves as a valuable building block in the synthesis of peptides. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions while preventing unwanted side reactions during peptide assembly. The ethyl ester group enhances solubility and facilitates the incorporation of D-tyrosine into peptides without altering their biological activity.
Key Advantages:
- Selectivity in Synthesis: The Boc protection enables specific reactions at other functional groups, allowing for complex peptide architectures.
- Enhanced Solubility: The ethyl ester improves the solubility of the resulting peptides in organic solvents, aiding in purification processes.
Drug Design and Development
The incorporation of this compound into peptide structures has implications for drug design, particularly in developing peptide-based therapeutics targeting specific biological pathways. Research indicates that modifications at the tyrosine residue can significantly influence the pharmacological properties of peptides.
Case Studies:
- Opioid Peptides: Substituting tyrosine with this compound in opioid peptides has demonstrated altered binding affinities and improved potency. For instance, studies have shown that modifications at the 2',6'-positions of tyrosine residues can enhance agonist activity by facilitating additional interactions within receptor binding sites .
- Antibiotic Peptides: The use of this compound in synthesizing novel antibiotic peptides has been explored, where modifications lead to enhanced antimicrobial properties against resistant strains .
Bioconjugation Strategies
This compound is also employed in bioconjugation techniques, which involve attaching biomolecules (such as drugs or imaging agents) to peptides or proteins. This approach is crucial for targeted drug delivery and improving the bioavailability of therapeutic agents.
Applications:
- Targeted Drug Delivery: By attaching therapeutic agents to peptides containing this compound, researchers can create targeted delivery systems that enhance the efficacy while minimizing side effects.
- Diagnostic Imaging: The conjugation of this compound-modified peptides with imaging agents facilitates the development of novel diagnostic tools for diseases such as cancer.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving this compound are significant for understanding how modifications affect biological activity. This knowledge is crucial for optimizing peptide designs for therapeutic applications.
Research Insights:
Mechanism of Action
The mechanism of action of Boc-D-Tyr-Oet primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the ethyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- Boc-Lys-OEt
- Boc-Phe-OEt
- Boc-Val-OEt
Uniqueness
Boc-D-Tyr-Oet is unique due to the presence of the phenolic hydroxyl group on the tyrosine residue, which can participate in additional reactions such as phosphorylation. This makes it particularly useful in the synthesis of phosphopeptides and for studying phosphorylation mechanisms .
Biological Activity
Boc-D-Tyr-Oet, a derivative of tyrosine, exhibits significant biological activity that has been explored in various studies. This article provides a detailed overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound (Boc-D-tyrosine ethyl ester) is synthesized through several methods, often involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group while attaching an ethyl ester to the carboxylic acid. This synthesis is crucial as it influences the compound's solubility and biological activity.
Synthesis Overview:
- Protection of Tyrosine: The amino group of D-tyrosine is protected using Boc.
- Esterification: The carboxylic acid is converted to an ethyl ester.
- Purification: The final product is purified using techniques such as HPLC to ensure high purity levels.
Biological Activity
The biological activity of this compound encompasses a range of pharmacological effects, particularly in the context of opioid receptor interactions and potential therapeutic applications.
Opioid Receptor Interactions
This compound shows notable affinity for opioid receptors, particularly the μ-opioid receptor (MOR). Research indicates that modifications to the tyrosine residue can significantly enhance receptor binding and activity:
- Binding Affinity: Studies have reported that Dmt (N,N-dimethyltyrosine) substitutions in similar compounds lead to increased binding affinity at MOR compared to δ-opioid receptors (DOR) .
- Selectivity: The introduction of flexible linkers in peptide analogs containing Boc-D-Tyr has been shown to favor MOR selectivity over DOR, enhancing analgesic potential .
Antitumor Activity
Recent investigations into the antitumor properties of this compound derivatives have revealed promising results. Compounds with phenylethylamine structures exhibit better antitumor activity compared to simpler amines .
Case Study:
- In vitro studies demonstrated that this compound derivatives exert concentration-dependent antiproliferative effects on various tumor cell lines, indicating potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Binding: The compound's ability to bind selectively to opioid receptors can lead to modulation of pain pathways.
- Cell Proliferation Inhibition: The antiproliferative effects observed in cancer cell lines suggest interference with cell cycle progression or induction of apoptosis.
- Structure-Activity Relationship (SAR): Variations in structure, such as substituents on the aromatic ring or modifications to the peptide backbone, significantly influence biological outcomes .
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions for this compound
Step | Conditions | Yield (%) |
---|---|---|
Protection | Boc anhydride in DMF | 85 |
Esterification | Ethanol with acid catalyst | 90 |
Purification | HPLC under gradient elution | >95 |
Properties
IUPAC Name |
ethyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYTXJUGUROLJK-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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